Ethyl benzilate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62707. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

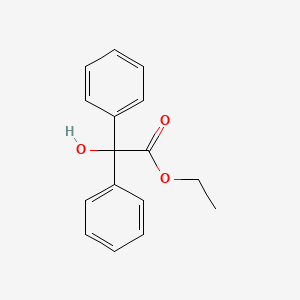

ethyl 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-19-15(17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPVNQQMYPWQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200211 | |

| Record name | Ethyl diphenylglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52182-15-7 | |

| Record name | Ethyl benzilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52182-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl diphenylglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052182157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl benzilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl diphenylglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl diphenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl benzilate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CFR9ZJ7RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Benzilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl benzilate, also known as ethyl 2-hydroxy-2,2-diphenylacetate, is an organic compound belonging to the ester class.[1] It is a derivative of benzilic acid, characterized by the presence of two phenyl groups and a hydroxyl group attached to the alpha-carbon of the ethyl ester. This molecule serves as a significant intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[2] Its structural similarity to known anticholinergic agents has also made it a subject of interest in pharmacological and toxicological research. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and spectral analysis of this compound, tailored for a technical audience in the scientific community.

Chemical Structure and Properties

This compound is a white to yellow crystalline solid or powder at room temperature.[3][4][5] Its core structure consists of a central quaternary carbon atom bonded to two phenyl rings, a hydroxyl group, and an ethyl ester functional group.

IUPAC Name: ethyl 2-hydroxy-2,2-diphenylacetate[6] Synonyms: Benzilic acid ethyl ester, Ethyl diphenylglycolate[1] CAS Number: 52182-15-7[1]

The presence of the polar hydroxyl and ester groups, combined with the nonpolar phenyl rings, gives this compound moderate solubility in organic solvents and low solubility in water.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| Melting Point | 29-34 °C | [3][4][5] |

| Boiling Point | 192-194 °C at 12-15 mmHg | [3][4] |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [3] |

| Solubility | Soluble in organic solvents, insoluble in water. | [7] |

Synthesis of this compound

The most common and efficient method for the laboratory synthesis of this compound is the Fischer esterification of benzilic acid with ethanol, using a strong acid catalyst such as concentrated sulfuric acid.[4][8] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.

Fischer Esterification of Benzilic Acid

The overall reaction is as follows:

Caption: Fischer esterification of benzilic acid with ethanol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Fischer esterification of similar aromatic carboxylic acids.[3][9]

Materials:

-

Benzilic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine benzilic acid (1 equivalent) and an excess of anhydrous ethanol (5-10 equivalents).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred mixture while cooling the flask in an ice bath.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a separatory funnel containing cold water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Neutralization and Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by vacuum distillation.

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its ester and tertiary alcohol functional groups.

Hydrolysis

Like other esters, this compound can be hydrolyzed back to benzilic acid and ethanol under either acidic or basic conditions.

-

Acid-catalyzed hydrolysis: This is the reverse of the Fischer esterification reaction and is an equilibrium process.

-

Base-catalyzed hydrolysis (Saponification): This reaction is irreversible and proceeds via nucleophilic acyl substitution, with the hydroxide ion acting as the nucleophile.

Reaction with Grignard Reagents

The ester group of this compound can react with Grignard reagents. Due to the presence of the acidic hydroxyl proton, at least one equivalent of the Grignard reagent will be consumed in an acid-base reaction. With an excess of the Grignard reagent, nucleophilic addition to the carbonyl carbon will occur, leading to the formation of a tertiary alcohol after an acidic workup.[10][11][12] For example, the reaction with phenylmagnesium bromide would yield 1,1,2,2-tetraphenylethane-1,2-diol.

Spectral Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O stretch (ester): A strong, sharp peak around 1730-1715 cm⁻¹.

-

C-O stretch (ester): Two or more bands in the 1300-1000 cm⁻¹ region.

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit the following signals:

-

Aromatic protons (10H): A complex multiplet in the range of δ 7.2-7.6 ppm, corresponding to the protons of the two phenyl groups.

-

Hydroxyl proton (1H): A singlet that can appear over a wide chemical shift range and may be broad, depending on the solvent and concentration.

-

Methylene protons (-OCH₂CH₃, 2H): A quartet around δ 4.2-4.4 ppm, due to coupling with the methyl protons.

-

Methyl protons (-OCH₂CH₃, 3H): A triplet around δ 1.2-1.4 ppm, due to coupling with the methylene protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of this compound is expected to show the following signals:

-

Carbonyl carbon (C=O): A peak around δ 175 ppm.

-

Aromatic carbons: Several peaks in the region of δ 125-145 ppm.

-

Quaternary carbon (-C(OH)(Ph)₂): A peak around δ 80 ppm.

-

Methylene carbon (-OCH₂CH₃): A peak around δ 62 ppm.

-

Methyl carbon (-OCH₂CH₃): A peak around δ 14 ppm.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 256. The fragmentation pattern will likely be dominated by cleavages that lead to stable carbocations. Key expected fragments include:

-

m/z 211: Loss of the ethoxy radical (•OCH₂CH₃).

-

m/z 183: Loss of the carboxyl group and the ethyl group.

-

m/z 105: The benzoyl cation ([C₆H₅CO]⁺).

-

m/z 77: The phenyl cation ([C₆H₅]⁺).

Pharmacological Profile and Mechanism of Action

This compound belongs to the family of benzilate esters, which are known for their anticholinergic properties.[9] These compounds act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in the parasympathetic nervous system.[9]

Interaction with Muscarinic Receptors

There are five subtypes of muscarinic receptors (M1-M5). Benzilate esters, such as the well-studied incapacitating agent 3-quinuclidinyl benzilate (BZ), are potent antagonists at these receptors.[13] By blocking the binding of the endogenous neurotransmitter acetylcholine, these compounds inhibit the downstream signaling pathways, leading to a range of physiological effects, including decreased smooth muscle contraction, reduced glandular secretions, and central nervous system effects such as delirium and hallucinations.[9][14] The specific affinity of this compound for each of the muscarinic receptor subtypes has not been extensively reported in publicly available literature, but it is expected to exhibit non-selective antagonist activity.

Caption: Anticholinergic mechanism of this compound at muscarinic receptors.

Applications and Historical Context

This compound is primarily used as an intermediate in organic synthesis.[1] For instance, it is a precursor in the preparation of benzoylformic acid.[1]

Historically, the benzilate functional group has been of interest in military research due to the potent central nervous system effects of some of its derivatives. The most notorious of these is 3-quinuclidinyl benzilate (BZ), which was weaponized as an incapacitating agent.[13] While this compound itself is not a controlled substance in the same manner as BZ, its structural relationship places it within a class of compounds with significant physiological activity.

Safety and Toxicology

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[15]

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[15]

-

P280: Wear protective gloves/eye protection/face protection.[15]

Conclusion

This compound is a versatile chemical intermediate with a rich chemical and pharmacological profile. Its synthesis via Fischer esterification is a straightforward and well-understood process. The reactivity of its functional groups allows for a variety of subsequent chemical transformations. A thorough understanding of its spectral properties is crucial for its identification and characterization. The anticholinergic properties of the benzilate class of compounds, including this compound, warrant careful handling and further investigation for potential applications in drug development, while also acknowledging their historical context in chemical defense research. This guide serves as a foundational technical resource for scientists and researchers working with this important molecule.

References

- Google Patents. (Original Assignee: Anhui Newman Fine Chemicals Co Ltd). CN103613502A - this compound preparation method.

-

Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - ETHYL BENZOATE 99%. Retrieved from [Link]

-

Study.com. Triphenylmethanol can be prepared by reacting ethyl benzoate with phenylmagnesium bromide. Write stepwise reaction mechanism for this reaction. Retrieved from [Link]

-

Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

- Marrs, T. C., Maynard, R. L., & Sidell, F. R. (Eds.). (2007).

-

Solubility of Things. Ethyl benzoate. Retrieved from [Link]

-

PSIBERG. (2023, January 8). Step-by-Step Mechanism of Fischer Esterification. Retrieved from [Link]

-

The Royal Society of Chemistry. Benzilic Acid Rearrangement. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. This compound, 97+%. Retrieved from [Link]

-

University of Calgary. hnl17_sln.html. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Ethylbenzene: 4- and 13-week rat oral toxicity. Retrieved from [Link]

-

Ventura College Organic Chemistry Lab. 12BL Experiment 12 (4 days): Multistep Synthesis of Benzilic Acid. Retrieved from [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

Khan Academy. Fischer esterification (video). Retrieved from [Link]

-

Borden Institute. Medical Aspects of Chemical and Biological Warfare, Chapter 11, Incapacitating Agents. Retrieved from [Link]

-

Prepp. (2024, May 7). Grignard Reaction: Ethyl Benzoate to Triphenylmethanol. Retrieved from [Link]

-

Oregon State University. 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Borden Institute. Chapter 12 INCAPACITATING AGENTS. Retrieved from [Link]

-

Athabasca University. Experiment 16: Triphenylmethanol by a Grignard reaction. Retrieved from [Link]

-

Brainly. (2023, November 9). [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. Retrieved from [Link]

- Google Patents. (Original Assignee: Jiangxi Normal University). CN110283072B - Synthesis method of ethyl salicylate.

-

The Royal Society of Chemistry. (2016). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Retrieved from [Link]

-

ResearchGate. Predicted rat oral toxicity levels (LD50, mol/kg) of the tested.... Retrieved from [Link]

-

OChem Online. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, January 4). Drugs as Chemical Weapons: Past and Perspectives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]

-

NIST WebBook. Ethyl benzoylacetate. Retrieved from [Link]

-

Chemical Toxicity Database. RTECS NUMBER-DD2480000. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Chemical Warfare Through the Ages: A Systematic Review From Antiquity to the Present. Retrieved from [Link]

-

StuDocu. REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]

-

MDPI. (2025, August 10). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 6. community.wvu.edu [community.wvu.edu]

- 7. benchchem.com [benchchem.com]

- 8. CN103613502A - this compound preparation method - Google Patents [patents.google.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. homework.study.com [homework.study.com]

- 11. athabascau.ca [athabascau.ca]

- 12. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 13. books.rsc.org [books.rsc.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. oral ld50 values: Topics by Science.gov [science.gov]

Authored for Drug Development Professionals and Chemical Researchers

An In-Depth Technical Guide to Ethyl Benzilate (CAS 52182-15-7)

Introduction

This compound (CAS: 52182-15-7), also known as Benzilic acid ethyl ester or Ethyl diphenylglycolate, is a significant organic compound characterized by its α-hydroxy ester structure.[1][2] While not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial and versatile intermediate in the synthesis of a range of valuable molecules, from other chemical reagents to complex APIs.[1][3] Its molecular structure, featuring a reactive hydroxyl group and two phenyl rings adjacent to an ethyl ester, provides a unique platform for chemical modification. This guide offers a comprehensive technical overview of this compound, covering its chemical properties, synthesis, analytical characterization, reactivity, and safe handling protocols, designed for professionals in the fields of chemical synthesis and drug discovery.

Core Chemical and Physical Properties

This compound is typically a white or colorless to yellow solid or liquid, a state dependent on purity and ambient temperature.[2] Its fundamental properties are critical for designing synthetic routes and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 52182-15-7 | [1][2][4] |

| Molecular Formula | C₁₆H₁₆O₃ | [1][2] |

| Molecular Weight | 256.30 g/mol | [1][2] |

| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | [2] |

| Purity (Typical) | >97.0% (GC) | [2][4] |

| Melting Point | 29 °C | [5] |

| Boiling Point | ~212 °C | [6] |

| Density | ~1.045 g/cm³ (at 25 °C) | [6] |

| SMILES | CCOC(=O)C(O)(c1ccccc1)c1ccccc1 | [2] |

| InChI Key | AIPVNQQMYPWQSX-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most common and efficient method for preparing this compound is the Fischer esterification of benzilic acid with ethanol, utilizing a strong acid catalyst. This reaction is a classic example of nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the benzilic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic oxygen of ethanol.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory-scale synthesis. The causality for each step is explained to provide a deeper understanding of the process.

Materials:

-

Benzilic Acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether or Ethyl Acetate (for extraction)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzilic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 5-10 eq). The use of excess ethanol is crucial as it serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.[7]

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. This exothermic addition must be done cautiously to prevent overheating. The sulfuric acid acts as the catalyst for the esterification.[7][8]

-

Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain for 2-4 hours. The elevated temperature increases the reaction rate. Progress can be monitored using Thin-Layer Chromatography (TLC) by observing the consumption of the benzilic acid starting material.

-

Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a beaker containing ice water. This step quenches the reaction and precipitates the crude product. Neutralize the excess sulfuric acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). This step is critical to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the this compound with a suitable organic solvent like diethyl ether or ethyl acetate (3x volumes). The organic solvent selectively dissolves the desired ester, separating it from inorganic salts and other aqueous-soluble impurities.

-

Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization to achieve high purity (>97%).

Caption: High-level workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic techniques provides a complete structural and purity profile.

Spectroscopic Profile:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂). The two phenyl groups will produce complex multiplet signals in the aromatic region (7.2-7.6 ppm). A singlet corresponding to the hydroxyl proton (-OH) would also be present, though its chemical shift can vary and it is D₂O exchangeable.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon of the ester (~175 ppm), the quaternary carbon bearing the hydroxyl and phenyl groups (~80-85 ppm), and distinct signals for the aromatic carbons. The ethyl group carbons would appear at ~60-65 ppm (-OCH₂) and ~14 ppm (-CH₃).

-

IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. Expect a strong, sharp absorption band for the ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹. A broad absorption for the hydroxyl (O-H) group stretch will be visible around 3400-3600 cm⁻¹. C-O stretching bands for the ester and alcohol will appear in the 1000-1300 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak [M]⁺ at m/z = 256.3. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or cleavage related to the diphenylmethyl moiety.

Caption: Standard analytical workflow for compound validation.

Reactivity and Applications in Drug Development

This compound's utility stems from its role as a precursor. Its hydroxyl and ester functionalities are prime sites for chemical modification.

Key Applications:

-

Intermediate for APIs: It is a documented starting material or intermediate for synthesizing drugs such as the anti-inflammatory agent Oxaprozin and the antispasmodic drug Tropenziline Bromide .[3]

-

Precursor to Benzoylformic Acid: this compound can be used in the preparation of Benzoylformic acid, another valuable chemical intermediate.[1]

-

Scaffold for Glycolate Anticholinergics: While this compound itself is not noted for significant anticholinergic activity, the benzilate ester moiety is a core component of several potent anticholinergic agents, such as N-Ethyl-3-piperidyl benzilate.[9] This makes it a compound of interest for researchers developing new modulators of muscarinic acetylcholine receptors.

Caption: this compound as a central building block in synthesis.

Toxicological Profile and Safe Handling

Based on available safety data, this compound is classified as an irritant. There is limited data on its chronic toxicity or carcinogenic potential, reinforcing the need for cautious handling.

Hazard Identification:

-

Skin Irritation: Causes skin irritation (H315).[10]

-

Eye Irritation: Causes serious eye irritation (H319).[10]

-

Acute Toxicity: No comprehensive data is available, but standard chemical precautions should be observed.[11]

Recommended Safe Handling Protocols:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any vapors or dust.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[11]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10] Keep away from ignition sources as it may be combustible at elevated temperatures.[6][12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from oxidizing agents.[11]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[13]

Conclusion

This compound (CAS 52182-15-7) is a foundational building block in organic synthesis. Its straightforward preparation, combined with the strategic placement of reactive functional groups, makes it an indispensable intermediate for constructing more complex molecules relevant to the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or scientist utilizing this versatile compound in their development pipeline.

References

-

Material Safety Data Sheet. (Source: Alfa Aesar) [Link]

-

N-Ethyl-3-piperidyl benzilate - Wikipedia. (Source: Wikipedia) [Link]

-

Ethyl benzoate - Wikipedia. (Source: Wikipedia) [Link]

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? - Quora. (Source: Quora) [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. exsyncorp.com [exsyncorp.com]

- 4. This compound , >97.0%(GC) , 52182-15-7 - CookeChem [cookechem.com]

- 5. This compound | 52182-15-7 [amp.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. quora.com [quora.com]

- 8. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 9. N-Ethyl-3-piperidyl benzilate - Wikipedia [en.wikipedia.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of Ethyl Benzilate from Benzilic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl benzilate from benzilic acid via Fischer-Speier esterification. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, provides a detailed experimental protocol, and outlines methods for the purification and characterization of the final product. Emphasis is placed on the causality behind experimental choices, ensuring a deep understanding of the synthetic process. Safety protocols and key data are presented in a clear and accessible format to facilitate practical application in a laboratory setting.

Introduction: The Significance of this compound

This compound, also known as ethyl 2-hydroxy-2,2-diphenylacetate, is a valuable chemical intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its molecular structure, featuring a diphenyl glycolate core, makes it a versatile building block in organic synthesis. The conversion of benzilic acid, a readily available α-hydroxy carboxylic acid, to its corresponding ethyl ester is a classic example of the Fischer-Speier esterification, a cornerstone reaction in organic chemistry.

Understanding the nuances of this transformation is crucial for process optimization, yield maximization, and ensuring the purity of the final product. This guide will provide the necessary theoretical and practical knowledge to achieve these goals.

The Chemistry of Transformation: Fischer-Speier Esterification

The synthesis of this compound from benzilic acid is achieved through an acid-catalyzed esterification reaction with ethanol. This reversible reaction requires a strong acid catalyst, typically concentrated sulfuric acid, to proceed at a reasonable rate.[3][4]

Reaction Mechanism

The Fischer esterification is a nucleophilic acyl substitution that proceeds through a series of protonation and deprotonation steps.[5][6] The mechanism can be broken down into the following key stages:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzilic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7]

-

Nucleophilic Attack by Ethanol: The oxygen atom of ethanol acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is typically used, and/or the water formed during the reaction is removed.[7]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound. The quantities provided are for a laboratory-scale synthesis and can be scaled accordingly.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |

| Benzilic Acid | C₁₄H₁₂O₃ | 228.24 | 400g |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 800 ± 10kg |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 18kg |

| Toluene | C₇H₈ | 92.14 | 320kg |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 30kg |

| Water | H₂O | 18.02 | 500 + 300kg |

Apparatus

-

2000L glass-lined reactor with stirring, heating/cooling jacket, and vacuum capabilities

-

Condenser for reflux and distillation

-

Receiving flasks

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Procedure

-

Reactor Preparation: Ensure the 2000L reactor is clean, dry, and all equipment is functioning correctly.

-

Charging Reactants: Under vacuum, charge the reactor with 1000kg of anhydrous ethanol. Open the manhole and add 400kg of benzilic acid. Begin stirring and slowly add 18kg of concentrated sulfuric acid.

-

Reflux: Close the reactor and apply steam to the jacket to heat the mixture to reflux. Maintain a reflux temperature of approximately 82°C for 3 hours.

-

Ethanol Recovery: After the reflux period, stop the steam and begin distilling off the excess ethanol.

-

Work-up: Once the ethanol has been removed, cool the reactor. Add toluene and then wash the organic layer with a solution of sodium bicarbonate to neutralize any remaining acid. Follow with water washes.

-

Isolation: Separate the aqueous layer and distill the organic layer under reduced pressure to remove the toluene and isolate the crude this compound.

Product Purification and Characterization

The crude this compound obtained may require further purification to remove unreacted starting materials and byproducts.

Purification

For laboratory-scale syntheses, purification can be achieved by:

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.

-

Column Chromatography: For oily products or to remove closely related impurities, column chromatography on silica gel using a suitable eluent (e.g., a mixture of ethyl acetate and hexane) is recommended.

Characterization

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques.

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol [2] |

| Appearance | White or colorless to yellow powder, lump, or clear liquid[1][8] |

| Melting Point | 29-34°C[1][9] |

| Boiling Point | 192-194°C at 12 mmHg[9] |

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl group (broad peak around 3500 cm⁻¹), the ester carbonyl group (strong peak around 1730 cm⁻¹), and the C-O single bonds (in the region of 1300-1000 cm⁻¹). Aromatic C-H stretching will be observed above 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic protons will appear as a multiplet in the aromatic region, and the hydroxyl proton will be a singlet with a variable chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (in the range of 165-175 ppm), the quaternary carbon attached to the hydroxyl group, the carbons of the two phenyl rings, and the two carbons of the ethyl group.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[3][4]

-

Benzilic Acid: May cause skin and eye irritation.[4]

-

Ethanol: Flammable liquid and vapor. May cause central nervous system depression.[4]

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care.[3][4]

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, purification, and characterization of this compound from benzilic acid. By understanding the underlying principles of the Fischer-Speier esterification and adhering to the detailed experimental and safety protocols, researchers can confidently and efficiently produce this valuable chemical intermediate. The provided data and methodologies serve as a robust foundation for further research and development in the fields of medicinal chemistry and organic synthesis.

References

-

Esterification - SmartLabs. (n.d.). Retrieved from [Link]

-

5.310 (F19) Fischer Esterification Lab Manual - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]

-

Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Fischer Esterification - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Fischer esterification reaction - BYJU'S. (n.d.). Retrieved from [Link]

-

Video: Esterification - Procedure - JoVE. (2020, March 26). Retrieved from [Link]

-

The Fischer Esterification. (n.d.). Retrieved from [Link]

-

This compound (C16H16O3) - PubChemLite. (n.d.). Retrieved from [Link]

-

Ethyl diphenylglycolate | C16H16O3 | CID 96261 - PubChem. (n.d.). Retrieved from [Link]

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

- CN103613502A - this compound preparation method - Google Patents. (n.d.).

-

Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. - Filo. (2025, March 24). Retrieved from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

[FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum - Brainly. (2023, November 9). Retrieved from [Link]

-

CSD Solution #13. (n.d.). Retrieved from [Link]

-

13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]

Sources

- 1. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 2. scbt.com [scbt.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 4. rsc.org [rsc.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate | C18H21NO3 | CID 11370015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl phenylacetate(101-97-3) 1H NMR spectrum [chemicalbook.com]

- 8. Ethyl benzoylacetate(94-02-0) 13C NMR spectrum [chemicalbook.com]

- 9. 13704-09-1|(S)-Ethyl 2-hydroxy-2-phenylacetate|BLD Pharm [bldpharm.com]

Ethyl Benzilate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of ethyl benzilate (CAS No: 52182-15-7), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, synthesis protocols, and safety information, grounded in authoritative sources to ensure scientific integrity and practical application.

Core Molecular and Physical Properties

This compound, also known as benzilic acid ethyl ester or ethyl diphenylglycolate, is a tertiary alcohol and an ester derivative of benzilic acid.[1][2] Its fundamental properties are crucial for its application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | [1][2][3] |

| Molecular Weight | 256.30 g/mol | [1][2][3] |

| CAS Number | 52182-15-7 | [1][3] |

| Appearance | White or colorless to yellow powder, lump, or clear liquid | [2] |

| IUPAC Name | ethyl 2-hydroxy-2,2-diphenylacetate | [3] |

| Synonyms | Benzilic acid ethyl ester, Ethyl diphenylglycolate | [1][2] |

The structure of this compound features a central quaternary carbon bonded to a hydroxyl group, an ethyl ester group, and two phenyl groups. This unique arrangement dictates its reactivity and physical characteristics.

Caption: 2D Chemical Structure of this compound.

Synthesis Pathway: Esterification of Benzilic Acid

This compound is typically synthesized via Fischer esterification of benzilic acid with ethanol, catalyzed by a strong acid. This reaction is a classic example of nucleophilic acyl substitution. The causality behind this choice is the ready availability of the starting materials and the straightforward nature of the acid-catalyzed esterification, which provides a reliable route to the desired product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating system where reaction progress can be monitored, and product purity is confirmed through standard analytical techniques.

Materials:

-

Benzilic Acid

-

Absolute Ethanol (excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium Bicarbonate Solution (5% aqueous)

-

Anhydrous Magnesium Sulfate

-

Organic Solvents (e.g., Diethyl Ether)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzilic acid and an excess of absolute ethanol. The excess ethanol serves both as a reactant and a solvent, driving the equilibrium towards the product side.

-

Catalysis: Carefully add a few drops of concentrated sulfuric acid to the mixture while stirring. The acid protonates the carbonyl oxygen of the benzilic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling, remove the excess ethanol using a rotary evaporator. Dissolve the residue in diethyl ether and wash sequentially with water and a 5% sodium bicarbonate solution to neutralize the acidic catalyst.

-

Drying and Isolation: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization to achieve high purity (>97.0%).[2]

Spectroscopic and Analytical Characterization

Authenticating the synthesized product is paramount. Spectroscopic data provides a fingerprint for the molecular structure.

-

Mass Spectrometry (MS): GC-MS analysis is commonly used to confirm the molecular weight. The expected molecular ion peak [M]+ would be observed at m/z 256.30.[3] Common fragmentation patterns can provide further structural confirmation.

-

Infrared (IR) Spectroscopy: Key stretches include a broad peak for the hydroxyl (-OH) group, a strong absorption for the ester carbonyl (C=O) group, and peaks corresponding to the C-O and aromatic C-H bonds.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information, confirming the presence of the ethyl group, the two phenyl rings, and the quaternary carbon.

Safety, Handling, and Storage

Trustworthiness in any protocol requires a thorough understanding of safety measures. This compound presents specific hazards that must be managed.

-

Hazard Identification: It is known to cause skin irritation and serious eye irritation.[3][4] GHS hazard statements also include potential for being harmful if swallowed and causing respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[4][5]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

Applications

This compound serves as a valuable intermediate in organic synthesis. For instance, it is used in the preparation of Benzoylformic acid.[1] Its structural motif is also of interest in the development of various biologically active molecules.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 96261, Ethyl diphenylglycolate. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Benzilate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Ethyl benzilate (CAS 52182-15-7), a pivotal chemical intermediate in organic and pharmaceutical synthesis. The document details its physicochemical properties, provides a robust protocol for its synthesis via Fischer esterification, and offers an in-depth analysis of its spectroscopic characteristics, including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside a typical mass spectrometry fragmentation pattern. Furthermore, this guide explores the characteristic chemical reactivity of its functional groups and highlights its critical application as a precursor in the development of anticholinergic active pharmaceutical ingredients (APIs). This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals.

Physicochemical Properties of this compound

This compound, systematically named ethyl 2-hydroxy-2,2-diphenylacetate, is a multifunctional organic compound containing a tertiary alcohol, an ester, and two phenyl rings.[1] These structural features dictate its physical properties and chemical reactivity. It typically presents as a white to yellow solid or a viscous liquid, depending on its purity and the ambient temperature.[2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | ethyl 2-hydroxy-2,2-diphenylacetate | [1] |

| Synonyms | Benzilic acid ethyl ester, Ethyl diphenylglycolate | [2] |

| CAS Number | 52182-15-7 | [2] |

| Molecular Formula | C₁₆H₁₆O₃ | [2] |

| Molecular Weight | 256.30 g/mol | [2] |

| Appearance | White/colorless to yellow powder, lump, or viscous liquid | [3][2] |

| Melting Point | 28 - 34 °C | [4] |

| Boiling Point | 192-194 °C @ 12 mmHg | [4] |

| Refractive Index | ~1.56 @ 20 °C |[2] |

Solubility Profile

This amphiphilic nature results in poor solubility in water but good solubility in a wide range of common organic solvents. Its predicted solubility is summarized in Table 2.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Ethanol, Methanol | Soluble / Miscible | The hydroxyl and ester groups can hydrogen bond with the solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Soluble | Dipole-dipole interactions between the solvent and the polar functional groups facilitate dissolution. |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Soluble to Sparingly Soluble | The large nonpolar phenyl rings favor interaction with nonpolar solvents, though polarity is lower than optimal. |

Synthesis of this compound via Fischer-Speier Esterification

The most direct and common method for preparing this compound is the Fischer-Speier esterification of benzilic acid with ethanol, utilizing a strong acid catalyst, typically concentrated sulfuric acid.[5][6] This is a reversible condensation reaction. To drive the equilibrium toward the product, an excess of the alcohol reactant (ethanol) is used, which also serves as the solvent. The water generated during the reaction must be managed to prevent hydrolysis of the ester product.[7][8]

Experimental Protocol: Synthesis of this compound

Causality: This protocol is designed to maximize yield by applying Le Châtelier's principle. Using excess ethanol pushes the equilibrium to the right, while the subsequent workup neutralizes the acid catalyst and removes water-soluble impurities. Vacuum distillation is employed for purification due to the high boiling point of the product, which prevents thermal degradation.

Materials:

-

Benzilic Acid (1.0 eq)

-

Anhydrous Ethanol (10-20 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)

-

Ice-cold water

-

Ethyl Acetate (or Diethyl Ether)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzilic acid and anhydrous ethanol. Stir until the acid is fully dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

-

Esterification: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then pour the contents slowly into a beaker containing ice-cold water. This will precipitate the crude product and dilute the acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize residual sulfuric acid) and then with brine (to remove residual water).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[5]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment of synthesized this compound are critical. The following section outlines the expected spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecular structure. The predicted data is based on known chemical shifts for similar functional groups.[9][10]

¹H NMR: The spectrum is expected to show five distinct signals: a multiplet for the ten aromatic protons, a singlet for the hydroxyl proton (whose position is variable and can exchange with D₂O), and a characteristic quartet and triplet for the ethyl ester group.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.2 - 7.5 | Multiplet | 10H | Aromatic protons (C₆H₅)₂ |

| ~ 4.5 - 5.5 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

| ~ 4.25 | Quartet (q) | 2H | Methylene protons (-O-CH₂ -CH₃) |

| ~ 1.25 | Triplet (t) | 3H | Methyl protons (-O-CH₂-CH₃ ) |

¹³C NMR: The spectrum will be characterized by signals for the carbonyl carbon, the quaternary carbinol carbon, four distinct aromatic carbons (due to symmetry), and two signals for the ethyl group carbons.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 175 | Ester Carbonyl (C =O) |

| ~ 140 | Aromatic C (quaternary, C-ipso) |

| ~ 128.5 | Aromatic C-H |

| ~ 128.0 | Aromatic C-H |

| ~ 127.5 | Aromatic C-H |

| ~ 80 | Quaternary Carbinol (C -OH) |

| ~ 62 | Methylene Carbon (-O-CH₂ -CH₃) |

| ~ 14 | Methyl Carbon (-O-CH₂-CH₃ ) |

Infrared (IR) Spectroscopy

The IR spectrum is used to confirm the presence of key functional groups. The expected absorption bands are highly characteristic.[9]

Table 5: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~ 3500 | O-H stretch | Tertiary Alcohol (-OH) | Medium, Broad |

| ~ 3100-3000 | C-H stretch (aromatic) | Phenyl rings | Medium |

| ~ 2980 | C-H stretch (aliphatic) | Ethyl group (-CH₂) | Medium |

| ~ 1730 | C=O stretch (ester) | Carbonyl (C=O) | Strong |

| ~ 1600, 1450 | C=C stretch (in-ring) | Phenyl rings | Medium-Strong |

| ~ 1250 - 1100 | C-O stretch | Ester and Alcohol | Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a distinct fragmentation pattern. The molecular ion peak ([M]⁺•) at m/z 256 may be weak or absent due to the stability of the fragments formed. The fragmentation is dominated by cleavage around the central quaternary carbon.[11]

Table 6: Major Predicted Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Fragment Lost |

|---|---|---|

| 211 | [(C₆H₅)₂C(OH)CO]⁺ | •OC₂H₅ |

| 183 | [(C₆H₅)₂COH]⁺ | •COOC₂H₅ |

| 182 | [(C₆H₅)₂C=C=O]⁺• | C₂H₅OH |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | (C₆H₅)C(OH)COOC₂H₅• |

| 77 | [C₆H₅]⁺ (Phenyl cation) | CO from m/z 105 |

Chromatographic Analysis Protocol

Gas Chromatography (GC) is the standard method for assessing the purity of this compound.[12]

Protocol: Purity Assessment by Gas Chromatography (GC)

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: Standard non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in ethyl acetate.

-

Injection Volume: 1 µL.

-

Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chemical Reactivity and Applications

The chemical behavior of this compound is defined by its two primary functional groups: the ester and the tertiary alcohol. This dual reactivity makes it a versatile intermediate.[6]

Reactions of the Ester Group

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to benzilic acid and ethanol. Basic hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid.

-

Transesterification: This is arguably the most important reaction in a pharmaceutical context. The ethyl group can be exchanged with a different alcohol, often a more complex amino alcohol, in the presence of a catalyst (e.g., sodium methoxide). This reaction is central to synthesizing various anticholinergic drugs.[1]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester group to a primary alcohol, yielding 1,1-diphenyl-1,2-ethanediol.

Reactions of the Tertiary Hydroxyl Group

-

Dehydration: Treatment with strong acid and heat can eliminate the hydroxyl group as a water molecule, typically via an E1 mechanism involving a stable tertiary carbocation, to form an alkene.

-

Substitution: The hydroxyl group can be protonated by a strong acid (e.g., HBr) to form a good leaving group (H₂O). Subsequent loss of water generates a stable tertiary carbocation, which is then attacked by the halide nucleophile in an Sₙ1 reaction to form an α-halo ester.

Applications in Pharmaceutical Synthesis

This compound is a key building block for a class of drugs known as anticholinergics or antimuscarinics.[1] These drugs work by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors, inhibiting the parasympathetic nervous system.

The synthesis of these APIs often involves a transesterification reaction where the ethyl group of this compound is replaced by a functionalized amino alcohol.[1] Notable examples of APIs synthesized from benzilate esters include:

-

3-Quinuclidinyl Benzilate (QNB): A potent muscarinic antagonist.

-

N-Methyl-3-piperidyl Benzilate (JB-336): An anticholinergic drug with central nervous system effects.

-

Tropenziline Bromide: An antispasmodic drug.

-

Oxaprozin: An anti-inflammatory drug.

Safety and Handling

This compound is an irritant. Standard laboratory safety precautions should be strictly followed.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

References

A complete list of references with full URLs is provided in the final section for verification.

References

- Google Patents (2014).

-

Chemistry LibreTexts (2020). 22.6: Ester Chemistry. [Link]

-

Oregon State University (2022). 13C NMR Chemical Shifts. [Link]

-

UCLA Chemistry & Biochemistry (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

University of Colorado Boulder (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

-

SSERC (n.d.). Hydrolysis of ethyl benzoate. [Link]

-

Quora (2025). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?[Link]

-

Patsnap (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

-

Chemistry LibreTexts (2024). 12.5: Reactions of Alcohols. [Link]

-

National Center for Biotechnology Information (n.d.). Anticholinergic Medications - StatPearls. [Link]

-

OperaChem (2024). Fischer Esterification-Typical Procedures. [Link]

-

OperaChem (2024). Fischer Esterification-Typical Procedures. [Link]

-

National Center for Biotechnology Information (n.d.). Ethyl diphenylglycolate. [Link]

-

University of Calgary (n.d.). CSD Solution #13. [Link]

-

Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

De Gruyter (2018). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Experiment 10: Fischer Esterification (n.d.). An ester from a carboxylic acid and an alcohol. [Link]

-

YouTube (2019). E1 Reation of Tertiary Alcohols Review Reaction. [Link]

Sources

- 1. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 4. Diphenylacetylene [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Benzoic acid, ethyl ester [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. Solved Ethyl-2-phenylacetate Results (24 pts. total) | Chegg.com [chegg.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl Benzilate: Synonyms, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl benzilate, a significant organic compound, holds a pivotal role as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its unique chemical structure, featuring a diphenylmethyl group attached to an ethyl ester, provides a foundation for the development of more complex molecules. This guide offers a comprehensive technical overview of this compound, encompassing its nomenclature, physicochemical properties, detailed synthesis protocols, analytical characterization methods, and its applications in the realm of drug development and chemical synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and pharmaceutical development.

Significance in Research and Development

The utility of this compound primarily stems from its role as a key building block in the creation of active pharmaceutical ingredients (APIs). It is a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antispasmodic agents.[1] A thorough understanding of its properties and synthesis is therefore crucial for the efficient and safe development of new therapeutic agents.

Nomenclature and Chemical Identity

Clarity in chemical communication is paramount. This section provides a comprehensive list of synonyms, alternate names, and chemical identifiers for this compound to ensure accurate identification.

Synonyms and Alternate Names

This compound is known by several names in scientific literature and commercial catalogs. These include:

-

Ethyl diphenylglycolate[2]

-

Benzilic acid ethyl ester[2]

-

Diphenylglycolic acid ethyl ester[1]

-

Ethyl 2-hydroxy-2,2-diphenylacetate (IUPAC Name)[3]

-

Ethyl benzillate[3]

Chemical Identifiers

For unambiguous identification, a list of key chemical identifiers is provided in the table below.

| Identifier | Value | Reference |

| CAS Number | 52182-15-7 | [2] |

| PubChem CID | 96261 | [3] |

| EINECS Number | 257-713-7 | [3] |

| Molecular Formula | C₁₆H₁₆O₃ | [2] |

| Molecular Weight | 256.30 g/mol | [2] |

| InChI Key | AIPVNQQMYPWQSX-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)C(O)(c1ccccc1)c1ccccc1 |

Molecular Structure

The molecular structure of this compound is characterized by a central quaternary carbon atom bonded to a hydroxyl group, an ethyl ester group, and two phenyl rings.

Caption: Molecular structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

General Properties

| Property | Value | Reference |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [4] |

| Melting Point | 29 °C | |

| Boiling Point | 192-194 °C at 12 mmHg | |

| Purity | >97.0% (GC) | [4] |

Solubility

This compound is almost insoluble in water but is miscible with most organic solvents.

Synthesis of this compound

The most common and efficient method for the laboratory and industrial-scale synthesis of this compound is the Fischer esterification of benzilic acid with ethanol, using a strong acid as a catalyst.

Reaction Principle: Fischer Esterification

Fischer esterification is a classic organic reaction that involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. In the case of this compound synthesis, benzilic acid reacts with ethanol, and the equilibrium is typically shifted towards the product side by using an excess of ethanol and removing the water formed during the reaction.

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the synthesis of this compound.

-

Benzilic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Deionized water

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, combine benzilic acid, a molar excess of anhydrous ethanol, and a suitable solvent such as toluene.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when no more water is collected.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

The crude this compound can be further purified by vacuum distillation to yield a product with high purity.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings, a singlet for the hydroxyl proton, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the quaternary carbon attached to the hydroxyl group, the carbons of the two phenyl rings, and the two carbons of the ethyl group.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl (O-H) stretch, the carbonyl (C=O) stretch of the ester, C-O stretching, and aromatic C-H and C=C stretching vibrations.

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (256.30 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the carboxyl group, and cleavage of the phenyl rings.[5]

Chromatographic Methods

Gas chromatography, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a suitable method for assessing the purity of this compound and for quantitative analysis.[4]

Reverse-phase HPLC can be employed for the analysis of this compound. A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for MS-compatible applications.[6]

Applications in Chemical Synthesis and Drug Development

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of organic molecules, including several pharmaceuticals.

Intermediate in Pharmaceutical Synthesis

-

Oxaprozin: this compound is a precursor in the synthesis of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID).[1]

-

Tropenziline Bromide: It is also used in the preparation of Tropenziline Bromide, an antispasmodic medication.[1]

Precursor for other Organic Molecules

This compound is utilized as an intermediate in the preparation of other valuable chemical compounds, such as Benzoylformic acid.[2]

Pharmacological Profile and Toxicology

While this compound itself is primarily used as a chemical intermediate, the benzilate moiety is present in several pharmacologically active compounds, suggesting potential biological activity.

Anticholinergic Potential

Many esters of benzilic acid, such as N-ethyl-3-piperidyl benzilate, are known to possess anticholinergic properties, acting as antagonists at muscarinic acetylcholine receptors. Although the direct anticholinergic activity of this compound is not well-documented, its structural similarity to these compounds suggests it may have some affinity for these receptors.

Metabolism

Direct studies on the metabolism of this compound are limited. However, based on the metabolism of structurally related compounds like N-ethyl-3-piperidyl benzilate, it is plausible that this compound undergoes hydrolysis in vivo to yield benzilic acid and ethanol.[6]

Toxicology and Safety Information

Based on available safety data sheets, this compound is classified with the following hazards:

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

-

Personal Protective Equipment: Wear protective gloves, eye protection, and face protection when handling this compound.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[7]

Conclusion

This compound is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its well-established synthesis and versatile reactivity make it an invaluable intermediate for the production of various pharmaceuticals and other fine chemicals. This guide has provided a detailed overview of its synonyms, chemical properties, synthesis, analytical methods, and applications, aiming to equip researchers and drug development professionals with the essential knowledge for its effective and safe utilization. Further research into its direct pharmacological effects and metabolic pathways could unveil new applications for this versatile molecule.

References